Methyl 1-benzylpiperidine-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1-benzylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMYSVPWAUCMJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434940 | |
| Record name | Methyl 1-benzylpiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50585-91-6 | |
| Record name | Methyl 1-benzylpiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Derivatization Strategies of the Methyl 1-benzylpiperidine-3-carboxylate Scaffold
The structure of this compound offers three primary sites for chemical modification: the ester group, the piperidine (B6355638) nitrogen, and the aromatic benzyl (B1604629) ring. This allows for the creation of a diverse library of related compounds.
The methyl ester functionality is a versatile handle for a variety of chemical transformations. The most common modifications include hydrolysis to the carboxylic acid and reduction to the primary alcohol.
Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, N-benzylpiperidine-3-carboxylic acid. This is typically achieved under basic conditions, for example, by refluxing with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water. google.com
Reduction: The ester can be reduced to the primary alcohol, (1-benzylpiperidin-3-yl)methanol. Potent reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF are effective for this transformation. unisi.it Diisobutylaluminium hydride (DIBAL-H) can also be used for this purpose. google.com
Table 2: Derivatization of the Ester Group
| Transformation | Reagent | Product |
|---|---|---|
| Hydrolysis | NaOH, H₂O/MeOH | N-benzylpiperidine-3-carboxylic acid |
The N-benzyl group is a common protecting group for secondary amines and can be removed to allow for further functionalization at the nitrogen atom.
Debenzylation: The benzyl group can be cleaved through catalytic hydrogenation. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. organic-chemistry.org This process yields methyl piperidine-3-carboxylate, a secondary amine that can then be reacted with a wide range of electrophiles to introduce different substituents on the nitrogen.
The phenyl ring of the N-benzyl group provides another site for modification. While direct functionalization of the aromatic ring on the intact this compound molecule is possible through electrophilic aromatic substitution reactions (e.g., nitration, halogenation), a more common and controlled strategy involves using a pre-functionalized benzyl group during the initial synthesis.
For instance, instead of benzyl bromide, a substituted derivative such as 4-methoxybenzyl chloride or 3-bromobenzyl bromide can be used in the N-alkylation step. This approach introduces functionality onto the aromatic ring from the outset, avoiding potential complications with side reactions on the piperidine core and providing better regiochemical control. This strategy has been demonstrated in the synthesis of related 4-arylpiperidine derivatives. google.com
Advanced Synthetic Techniques for Analogues and Derivatives
The synthesis of analogues and derivatives of this compound leverages a range of advanced techniques designed to introduce molecular diversity and complexity efficiently. These methods are crucial for exploring the structure-activity relationships (SAR) of piperidine-based compounds in medicinal chemistry. Modern strategies focus on catalytic systems, combinatorial approaches, and stereoselective transformations to generate libraries of novel compounds.
Catalytic Approaches for Functionalization
Transition metal catalysis has become an indispensable tool for the synthesis of functionalized piperidines. researchgate.net Catalysts based on palladium (Pd), iridium (Ir), and ruthenium (Ru) enable a variety of transformations that would be difficult to achieve through classical methods. acs.orgepa.gov
One powerful strategy is the "borrowing hydrogen" (BH) methodology, which is an atom-efficient process for forming C-N bonds. acs.org This method involves the temporary oxidation of an alcohol to an aldehyde by a metal catalyst, followed by condensation with an amine and subsequent reduction of the resulting imine by the catalyst using the initially "borrowed" hydrogen. acs.org Iridium(III) catalysts have been effectively used for the amination of triols to produce substituted piperidinols, key intermediates for further derivatization. acs.org
A recent innovative approach combines biocatalytic C-H oxidation with radical cross-coupling. news-medical.net This two-stage process first uses enzymes to selectively hydroxylate specific C-H bonds on the piperidine ring. The resulting functionalized piperidines can then undergo nickel-electrocatalyzed radical cross-coupling to form new carbon-carbon bonds, streamlining the synthesis of complex molecules and avoiding the need for protecting groups or expensive precious metal catalysts like palladium. news-medical.net Other catalytic systems, such as those using Indium(III) bromide (InBr₃) or Trimethylsilyl iodide (TMSI), have been developed for efficient one-pot, multi-component synthesis of highly functionalized piperidines. researchgate.nettandfonline.com
Table 1: Examples of Catalytic Systems in Piperidine Synthesis
| Catalyst System | Reaction Type | Substrates | Key Feature | Reference |
|---|---|---|---|---|
| Iridium(III) Complex | Borrowing Hydrogen | Primary amines, 1,3,5-pentanetriol | Atom-efficient synthesis of 4-aminopiperidines | acs.org |
| Palladium(II) | Annulation | Alkenyl or alkynyl amines | Asymmetric synthesis with high enantiocontrol | epa.gov |
| InBr₃ | Multi-component Reaction | Aromatic aldehydes, aromatic amines, β-ketoesters | High yields, short reaction times, green solvent (ethanol) | tandfonline.com |
| Enzyme + Ni-electrocatalysis | C-H Oxidation + Cross-coupling | Piperidines, various coupling partners | Access to previously inaccessible molecular space | news-medical.net |
Combinatorial Chemistry and Parallel Synthesis
To accelerate the discovery of new drug candidates, combinatorial chemistry and parallel synthesis are employed to create large, focused libraries of piperidine derivatives. nih.govnih.gov These techniques allow for the systematic modification of different parts of the this compound scaffold, such as the N-benzyl group, the ester at the C3 position, and the piperidine ring itself.
Liquid-phase combinatorial synthesis on soluble polymer supports is one such method. This approach facilitates the synthesis of disubstituted piperidine derivatives through sequential nucleophilic benzylic substitution and N-acylation reactions. The use of a polymer support simplifies purification, as the desired products can be isolated in high yield and purity by simple precipitation and washing. nih.gov Solid-phase synthesis is another powerful technique used to produce libraries with thousands of discrete compounds. For example, a piperazine-2-carboxamide (B1304950) scaffold can be functionalized by first removing an Fmoc protecting group with piperidine, followed by reaction with various sulfonyl chlorides, isocyanates, or carboxylic acids. 5z.com Subsequent removal of an Alloc protecting group allows for further diversification at a different position. 5z.com
Flow Chemistry and Microreactor Technology
Flow chemistry, utilizing microreactors, offers significant advantages over traditional batch synthesis for preparing piperidine derivatives. The large surface-area-to-volume ratio in microreactors enhances heat and mass transfer, allowing for more efficient and controlled reactions. researchgate.net This technology has been successfully applied to the electroreductive cyclization of imines with terminal dihaloalkanes to produce piperidines. The reduction of the substrate occurs efficiently at the cathode within the microreactor, leading to good yields and the potential for preparative-scale synthesis through continuous operation. researchgate.net Continuous flow setups have also been used for the synthesis of enantioenriched α-substituted piperidines via the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents, achieving high diastereoselectivities within minutes. organic-chemistry.org
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. tandfonline.com MCRs are particularly useful for generating highly substituted piperidine scaffolds. A common example is the one-pot reaction of an aromatic aldehyde, an amine, and a β-ketoester. researchgate.nettandfonline.com This transformation can be catalyzed by various agents, including InBr₃ in ethanol (B145695) or TMSI in methanol, to produce highly functionalized piperidines in moderate to good yields. researchgate.nettandfonline.com The operational simplicity and ability to tolerate a wide range of functional groups make MCRs a powerful tool for building libraries of complex piperidine analogues. tandfonline.com
Table 2: Multi-Component Synthesis of Functionalized Piperidines
| Catalyst | Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Key Advantage | Reference |
|---|---|---|---|---|---|---|
| InBr₃ | Aromatic Aldehyde | Aromatic Amine | β-Ketoester | Ethanol | Excellent yields, green conditions | tandfonline.com |
| TMSI | Aromatic Aldehyde | Aromatic Amine | β-Ketoester | Methanol | Efficient, room temperature reaction | researchgate.net |
Stereoselective Synthesis
Control of stereochemistry is paramount in drug design, as different stereoisomers can have vastly different biological activities. Advanced techniques are therefore focused on the stereoselective synthesis of piperidine derivatives. Asymmetric hydrogenation of substituted pyridines or pyridinium (B92312) salts using chiral catalysts, such as those based on iridium(I) with P,N-ligands, can produce chiral piperidines with high enantioselectivity. nih.gov
Another strategy involves diastereoselective lithiation and trapping of N-protected piperidines. For instance, N-Boc protected methyl-substituted pipecolinates can be synthesized with specific stereochemistry. rsc.orgwhiterose.ac.uk The cis-isomers can be accessed through pyridine (B92270) hydrogenation and then converted to their trans-diastereoisomers via base-mediated epimerization, providing access to a diverse set of 3D-fragments for drug discovery programs. rsc.orgwhiterose.ac.uk
Pharmacological and Biological Activity Research
Neurobiological Investigations of Methyl 1-benzylpiperidine-3-carboxylate
Investigations into the neurobiological effects of compounds based on the 1-benzylpiperidine (B1218667) structure have focused significantly on their interaction with key neurotransmitter systems, particularly the dopaminergic system, which is crucial for functions like motor control, motivation, and cognition. mdpi.com
The dopaminergic system is a primary target for many psychoactive compounds, and the benzylpiperidine moiety is a recognized pharmacophore for dopamine (B1211576) receptors. mdpi.com Research into derivatives of this compound has explored their ability to interact with dopamine D2-like receptors (D2, D3, and D4). mdpi.comnih.gov For instance, a closely related compound, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3), was specifically designed as a ligand for the dopamine D2 receptor. mdpi.com The structural similarity suggests that this compound itself warrants investigation for similar interactions. Further studies on 4-benzylpiperidine (B145979) carboxamides have shown that structural modifications can significantly influence their activity at the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synapse. biomolther.orgnih.gov
The modulation of neurotransmission by benzylpiperidine derivatives can occur through several mechanisms. One primary mechanism is the direct binding to postsynaptic receptors, such as the D2 receptor, where they can act as agonists, antagonists, or partial agonists. nih.gov Another key mechanism is the inhibition of monoamine reuptake transporters (for dopamine, serotonin (B10506), and norepinephrine). biomolther.orgnih.gov By blocking these transporters, these compounds can increase the concentration of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. For example, studies on certain 4-benzylpiperidine carboxamides demonstrated that their inhibition of DAT could functionally regulate dopamine D2 receptor (D2R) endocytosis, a process of receptor internalization. biomolther.orgnih.gov Pre-treatment with a DAT-inhibiting benzylpiperidine derivative was shown to block the transporter's effect on D2R endocytosis, suggesting a profound influence on dopamine signaling. biomolther.org
Binding affinity studies are crucial for quantifying the interaction between a ligand and a receptor. For derivatives of this compound, these studies have been performed using radioligand binding assays on cell membranes expressing specific dopamine receptor subtypes. nih.gov
A study on the derivative D2AAK1_3, which shares the core 1-benzylpiperidine structure, determined its binding affinity (Ki) for the human dopamine D2 receptor to be 151 nM. mdpi.com Molecular docking studies for this compound proposed that the main interaction occurs between its protonatable nitrogen atom and a specific aspartic acid residue (Asp 3.32) within the receptor. mdpi.com
Research on other series of piperidine-based ligands has further elucidated the structure-activity relationships (SAR) for D2-like receptors. For example, linking a primary pharmacophore like an N-(2,3-dichlorophenyl)piperazine nucleus to a secondary scaffold via a butyl chain has led to the discovery of potent and selective D3 receptor ligands. nih.gov Similarly, studies on arylpiperazines have shown that the protonated nitrogen of the piperazine (B1678402) ring and interactions of the aromatic rings are major stabilizing forces in binding to the D2 receptor. bg.ac.rs
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | Reference |
|---|---|---|---|---|
| D2AAK1_3 | 151 | Not Reported | Not Reported | mdpi.com |
| Compound 3 (Bitopic Ligand) | Not Reported | 0.43 | Not Reported | nih.gov |
| Compound 6 (Bitopic Ligand) | 10.4 | 0.89 | 10.2 | nih.gov |
| Compound 9 (Bitopic Ligand) | 14.8 | 2.8 | 10.7 | nih.gov |
Biological Activity Profiling of the Compound and its Derivatives
Beyond the dopaminergic system, derivatives of this compound have been evaluated for a range of other biological activities, demonstrating the versatility of the benzylpiperidine scaffold.
The functional activity of these compounds—whether they activate (agonism) or block (antagonism) a receptor—is a critical aspect of their pharmacological profile. Functional assays have been conducted for several derivatives at multiple receptors.
For instance, a bitopic ligand derivative (Compound 3) was found to be a partial agonist at the D3 receptor with an EC50 of 9.8 nM. nih.gov Other derivatives (Compounds 6 and 9) displayed a more complex, multitarget profile. nih.gov They behaved as potent D2 receptor antagonists, potent D4 and 5-HT1A receptor agonists, and partial agonists at D3 and 5-HT2C receptors. nih.gov Such multitarget profiles are of interest in developing treatments for complex neuropsychiatric disorders. nih.gov In another study, certain D4-selective piperidine antagonists were shown to not only block the receptor but also to induce cell death and cell cycle arrest in glioblastoma cell lines. nih.gov
| Compound | Receptor | Functional Activity | Potency (IC50 or EC50, nM) | Reference |
|---|---|---|---|---|
| Compound 3 | D3 | Partial Agonist | EC50 = 9.8 | nih.gov |
| Compound 3 | D3 | Antagonist | IC50 = 38 | nih.gov |
| Compound 6 | D2 | Antagonist | IC50 = 6.8 | nih.gov |
| Compound 6 | D3 | Partial Agonist | EC50 = 1.3 | nih.gov |
| Compound 9 | D2 | Antagonist | IC50 = 16.5 | nih.gov |
| Compound 9 | D3 | Partial Agonist | EC50 = 4.3 | nih.gov |
The structural framework of this compound is present in molecules investigated for targets beyond the dopamine system.
Cholinesterase Inhibition: A series of N-benzylpiperidine carboxamides were designed and synthesized as potential acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. nih.gov The lead compound in that series, which contained a 1-benzylpiperidine-4-carboxylate core, showed potent AChE inhibition with an IC50 value of 0.03 µM. nih.gov
Sigma (σ1) Receptors: Aminoethyl-substituted piperidine derivatives have been synthesized and evaluated as ligands for the σ1 receptor, which is implicated in various cellular functions and neurological conditions. nih.gov Certain 1-methylpiperidine (B42303) derivatives showed high σ1 receptor affinity and selectivity. nih.gov
Antimicrobial Activity: Derivatives of Methyl 1-piperidine-4-carboxylate have been synthesized and screened for antimicrobial activity, indicating another potential therapeutic application for this chemical class. researchgate.net
Monoamine-Modulating Enzymes: Benzylpiperidine derivatives have also been developed as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system. unisi.it
This broad range of activity highlights the potential for developing diverse therapeutic agents from the benzylpiperidine scaffold. clinmedkaz.org
Cellular and Molecular Research Models for Biological Activity Assessment
Comprehensive searches of scientific literature and patent databases did not yield specific studies that have utilized cellular or molecular research models to assess the biological activity of this compound. While the broader class of N-benzylpiperidine derivatives has been investigated for various therapeutic targets, including as inhibitors of enzymes like monoacylglycerol lipase (MAGL) and Ubiquitin-Specific Peptidase 7 (USP7), or as agents targeting cholinesterases, this specific ester derivative remains largely uncharacterized in the public domain.
One source vaguely suggests that the biological activity of this compound has been demonstrated through its ability to inhibit the binding of oxadiazole, though no further details or corroborating studies are available to elaborate on the experimental context, such as the cell lines used, the specific molecular targets, or the quantitative results of such inhibition.
In general, the evaluation of related benzylpiperidine compounds has involved a variety of research models that would be applicable to this compound. These typically include:
In Vitro Enzyme Assays: To determine the inhibitory potential against specific purified enzymes.
Cell-Based Assays: Utilizing cancer cell lines (such as U937, LNCaP, RS4;11, A549, and HepG2) to assess cytotoxicity or other cellular effects.
Molecular Docking and Modeling: Computational methods to predict the binding affinity and interaction of the compound with the active site of a target protein.
However, no specific data from these models have been published for this compound. The absence of such information in publicly accessible scientific literature prevents a detailed discussion of its pharmacological profile. Further research and publication are required to elucidate the cellular and molecular activities of this compound.
Due to the lack of available research data, no data tables on the biological activity of this compound can be provided at this time.
Applications in Medicinal Chemistry and Drug Discovery Research
Methyl 1-benzylpiperidine-3-carboxylate as a Versatile Intermediate in Medicinal Chemistry
The utility of this compound in medicinal chemistry stems from its adaptability as a synthetic building block. The N-benzyl group not only influences the physicochemical properties of the molecule but also serves as a protective group that can be readily removed or modified. researchgate.net The methyl ester at the 3-position provides a convenient handle for a variety of chemical transformations, including amidation, reduction, and the introduction of diverse functional groups. This synthetic tractability allows chemists to systematically modify the core structure, enabling the exploration of a broad chemical space in the quest for novel therapeutic agents.
Scaffold for Central Nervous System (CNS)-Targeting Agents
The N-benzylpiperidine (N-BP) structural motif is frequently employed in the design of drugs targeting the central nervous system. nih.gov This is due to its ability to impart favorable properties such as structural flexibility and a three-dimensional nature, which can facilitate crucial interactions with biological targets within the CNS. nih.gov The N-benzyl group can engage in cation-π interactions, a key non-covalent force in molecular recognition at protein targets. nih.gov
Derivatives of the benzylpiperidine scaffold have been investigated for their potential to treat a range of neurological and psychiatric disorders. For instance, novel ligands based on functionalized piperidines have been synthesized and evaluated as dual-target inhibitors of acetylcholinesterase and the serotonin (B10506) transporter, both of which are important targets in the management of Alzheimer's disease. mdpi.com
Building Block for Receptor Modulators
The adaptability of the this compound structure makes it an excellent starting point for the development of compounds that can modulate the activity of various receptors. Structure-activity relationship (SAR) studies on related N-(alkyl)benzylpiperidine derivatives have identified this scaffold as an essential pharmacophore for selective CC chemokine receptor-3 (CCR3) antagonists. nih.gov By introducing N-(ureidoalkyl) substituents, the binding potency of these compounds was significantly improved from the micromolar to the low nanomolar range. nih.gov
Furthermore, benzylpiperidine derivatives have been explored as monoacylglycerol lipase (B570770) (MAGL) inhibitors. unisi.it MAGL is an enzyme involved in the endocannabinoid system, and its inhibition is a promising strategy for the treatment of neurodegenerative diseases and cancer. The benzylpiperidine core serves as a foundational structure for the synthesis of potent and selective MAGL inhibitors. unisi.it
Role in Preclinical Drug Development Research
The journey of a new drug from conception to clinical application is a long and arduous process, with preclinical development representing a critical phase. This compound and its derivatives play a significant role in this stage, particularly in the identification and optimization of lead compounds and in understanding their structure-activity relationships.
Lead Compound Identification and Optimization Studies
In drug discovery, a "lead compound" is a molecule that shows promising biological activity and serves as a starting point for further development. The process of lead optimization involves synthetically modifying the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. The N-benzylpiperidine framework, for which this compound is a key precursor, has been instrumental in hit-to-lead and lead optimization campaigns. nih.gov
For example, in the development of mGluR2 positive allosteric modulators, a high-throughput screening (HTS) hit was rapidly optimized, leading to a series of potent and metabolically stable compounds. nih.gov This optimization process often involves modifying various parts of the molecule, such as the substituents on the benzyl (B1604629) ring or the functional group derived from the carboxylate, to enhance the desired biological activity and drug-like properties.
A general protocol for lead optimization often involves a three-step process for SAR development, which helps in the quick identification of key conformational features and functional groups necessary for improving the activity of a lead compound. nih.gov
Table 1: General Lead Optimization Strategies for Piperidine-Based Scaffolds
| Strategy | Rationale | Example Application |
| Modification of the N-benzyl group | To enhance binding affinity and selectivity through altered steric and electronic properties. | Introduction of substituents on the phenyl ring to probe interactions with the target protein. |
| Functionalization of the C3-carboxylate | To introduce diverse chemical moieties that can interact with specific residues in the target's binding pocket. | Conversion of the ester to amides or other functional groups to improve potency and metabolic stability. |
| Alteration of the piperidine (B6355638) ring conformation | To optimize the spatial arrangement of key pharmacophoric features for better target engagement. | Introduction of substituents on the piperidine ring to lock it into a more active conformation. |
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. By systematically altering different parts of a molecule and observing the effect on its activity, medicinal chemists can build a model of the pharmacophore—the essential features required for biological activity.
For N-benzylpiperidine derivatives, SAR studies have provided valuable insights. For example, in a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues developed as sigma-1 receptor ligands, it was found that replacing the phenyl ring of the acetamide (B32628) moiety with other aromatic systems like thiophene (B33073) or indole (B1671886) did not significantly affect the affinity for the sigma-1 receptor. researchgate.net This suggests that the core N-benzylpiperidine structure is the primary determinant of affinity for this target.
Table 2: Illustrative SAR of N-Benzylpiperidine Derivatives for Sigma-1 Receptor Affinity
| Derivative | Modification | Sigma-1 Receptor Affinity (Ki, nM) |
| Parent Compound | N-(1-benzylpiperidin-4-yl)phenylacetamide | High |
| Analog 1 | Phenyl ring replaced with Thiophene | High |
| Analog 2 | Phenyl ring replaced with Naphthyl | High |
| Analog 3 | Phenyl ring replaced with Indole | High |
Note: This table is illustrative and based on general findings for N-benzylpiperidine derivatives.
Development of New Therapeutic Candidates based on the Piperidine Core
The piperidine core, exemplified by intermediates like this compound, continues to be a fertile ground for the discovery of new therapeutic candidates. The inherent "drug-like" properties of the piperidine scaffold, combined with the synthetic versatility of its derivatives, make it a privileged structure in medicinal chemistry.
The design of novel building blocks is a key strategy to improve the quality of compounds entering drug discovery pipelines. csmres.co.uk By creating new and diverse piperidine-based intermediates, chemists can expand the accessible chemical space and increase the probability of discovering drugs with novel mechanisms of action.
Recent research continues to leverage the N-benzylpiperidine motif for various therapeutic targets. For instance, benzylpiperidine and benzylpiperazine derivatives have been designed and evaluated as reversible monoacylglycerol lipase (MAGL) inhibitors, with promising preclinical data showing good ADME (absorption, distribution, metabolism, and excretion) properties and low in vivo toxicity. unisi.it These findings underscore the enduring importance of the piperidine core in the development of the next generation of therapeutic agents.
Analytical and Characterization Methodologies in Research
Spectroscopic Analysis in Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of Methyl 1-benzylpiperidine-3-carboxylate. Each method provides unique information about the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon-13) NMR are the primary methods used to establish the compound's structural framework. researchgate.net
¹H NMR: The proton NMR spectrum would display distinct signals corresponding to the protons of the benzyl (B1604629) group (typically in the aromatic region, ~7.2-7.4 ppm), the piperidine (B6355638) ring (a complex series of multiplets in the aliphatic region), the benzylic methylene (B1212753) bridge (-CH₂-), and the methyl ester group (-OCH₃), which would appear as a sharp singlet. rsc.org
¹³C NMR: The carbon-13 spectrum provides information on all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic ring, and the distinct carbons of the piperidine ring. rsc.org Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign proton and carbon signals and confirm the connectivity between different parts of the molecule. researchgate.net
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | ~7.20 - 7.40 | Multiplet |
| Benzylic (N-CH₂-Ph) | ~3.50 - 3.60 | Singlet |
| Methyl Ester (O-CH₃) | ~3.65 - 3.75 | Singlet |
| Piperidine Ring | ~1.50 - 3.20 | Multiplets |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands. A strong absorption peak around 1720-1740 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the ester group. rsc.org Other significant peaks would include C-H stretching vibrations for both the aromatic (benzyl) and aliphatic (piperidine) portions, and C-O stretching for the ester linkage.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of the compound. For this compound (C₁₄H₁₉NO₂), the exact mass would be confirmed by high-resolution mass spectrometry (HRMS). The technique also provides information about the molecule's fragmentation pattern, which can further support structural elucidation. Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can be calculated for various adducts. uni.lu
Predicted Collision Cross Section (CCS) Data
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 234.14887 | 154.5 |
| [M+Na]⁺ | 256.13081 | 158.9 |
| [M-H]⁻ | 232.13431 | 158.7 |
| [M+K]⁺ | 272.10475 | 156.4 |
| [M]⁺ | 233.14104 | 151.5 |
Data sourced from PubChemLite. uni.lu
Chromatographic Purity Assessment and Method Development (e.g., HPLC, LC-MS)
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, or degradants, and for accurately determining its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of synthesized piperidine derivatives. unipi.it A typical analysis would employ a reversed-phase method.
Stationary Phase: A C18 column is frequently used. unipi.itnih.gov
Mobile Phase: A gradient elution system is common, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). unipi.itnih.gov Additives such as trifluoroacetic acid (TFA) or formic acid are often included to improve peak shape and resolution. nih.gov
Detection: A UV detector is commonly used, with the detection wavelength set to an absorbance maximum for the benzyl group (e.g., 254 nm). unipi.itgoogle.com The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. tandfonline.com LC-MS is particularly useful for method development, as it can identify and tentatively characterize unknown impurities by their mass-to-charge ratio. nih.gov For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode can provide high sensitivity and selectivity. nih.gov The development of an LC-MS method involves optimizing the chromatographic conditions and the mass spectrometer parameters, such as using an electrospray ionization (ESI) source in positive ion mode. nih.govajmb.org
Typical Chromatographic Method Parameters
| Parameter | HPLC | LC-MS |
|---|---|---|
| Column | Reversed-phase C18 | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% TFA or Formic Acid | Water with 0.1% Formic Acid or Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Elution | Gradient | Gradient |
| Detector | UV (e.g., 254 nm) | Mass Spectrometer (e.g., ESI+) |
Advanced Techniques for Investigating Compound Interactions and Transformations
Beyond basic characterization, advanced analytical methods are used to explore how piperidine derivatives like this compound interact with biological systems and undergo transformations.
Computational Modeling:
Molecular Docking and Molecular Dynamics (MD) Simulations: These in silico techniques are used to predict and analyze the binding interactions of piperidine derivatives with biological targets such as enzymes or receptors. tandfonline.comresearchgate.net Docking studies can predict the preferred binding pose and affinity, while MD simulations can reveal the stability of the compound-target complex and highlight key interactions with amino acid residues over time. researchgate.netnih.gov
Density Functional Theory (DFT): DFT calculations are employed to understand the electronic properties of the molecule, which can influence its reactivity and binding characteristics. researchgate.netresearchgate.net
Biophysical Assays:
Radioligand Binding Assays: To experimentally quantify the interaction of a compound with a specific receptor, radioligand binding assays are often used. These assays measure the affinity (Ki value) of the test compound by assessing its ability to displace a known radioactive ligand from the receptor's binding site. nih.gov This provides crucial information on the compound's potency and selectivity.
These advanced methods provide a deeper understanding of the compound's potential biological activity and mechanism of action, guiding further research and development.
Future Directions and Emerging Research Avenues
Exploration of Novel Therapeutic Applications beyond Neurobiology
The rigid, saturated heterocyclic structure of the piperidine (B6355638) ring is a key pharmacophore present in numerous approved drugs, making its derivatives prime candidates for drug discovery beyond their traditional applications in the central nervous system. Researchers are increasingly exploring the therapeutic potential of piperidine-containing compounds in a wide array of diseases.
Anticancer: Piperidine derivatives are being investigated as potent anticancer agents. For instance, novel piperidine-dihydropyridine hybrid compounds have been synthesized and evaluated for their in vitro anticancer potential against human breast adenocarcinoma (MCF-7) and lung cancer (A-549) cell lines. Some of these compounds demonstrated significant activity, with one featuring a 3-fluoro substitution showing robust inhibitory effects. Furthermore, dopamine (B1211576) D4 receptor antagonists based on a piperidine scaffold are being explored as potential treatments for glioblastoma, where they have been shown to decrease cell viability and inhibit colony formation in cancer cell lines.
Antimicrobial and Antiviral: The piperidine nucleus is a foundational component in the development of new agents to combat infectious diseases. Derivatives have shown a broad spectrum of activity, including antibacterial, antifungal, and antiviral properties. For example, piperine, an alkaloid containing the piperidine structure, has been noted for its antibacterial effects and its ability to enhance the efficacy of existing antibiotics like rifampicin against Mycobacterium tuberculosis. Additionally, adamantane-substituted piperidine analogs have been investigated for their activity against influenza virus strains.
Other Therapeutic Areas: The pharmacological reach of piperidine derivatives extends to a variety of other conditions. Research has highlighted their potential as:
Anti-inflammatory agents
Antimalarial drugs
Anticoagulants , with some derivatives showing inhibitory effects on factor IIa or platelet aggregation
Antidiabetic agents , with voglibose being a key example
This diversification into new therapeutic fields underscores the structural versatility of the piperidine scaffold, promising a rich pipeline of potential drug candidates for a multitude of human diseases.
Table 1: Investigational Therapeutic Applications of Piperidine Derivatives
| Therapeutic Area | Example Application/Target | Research Finding |
|---|---|---|
| Oncology | Glioblastoma | Piperidine-based D4 receptor antagonists decreased viability of glioblastoma cells. |
| Lung & Breast Cancer | Piperidine-dihydropyridine hybrids showed significant inhibitory effects on A-549 and MCF-7 cell lines. | |
| Infectious Diseases | Tuberculosis | Piperine enhances the bactericidal effect of rifampicin against M. tuberculosis. |
| Influenza | Adamantane-substituted piperidines have been developed with activity against influenza virus. | |
| Cardiovascular | Anticoagulation | Certain carbamoyl piperidine derivatives have demonstrated potent anti-platelet aggregation effects. |
| Metabolic Disorders | Diabetes | Voglibose, a piperidine derivative, is used for its anti-diabetic properties. |
Green Chemistry Approaches in the Synthesis of Piperidine Derivatives
In line with the pharmaceutical industry's increasing focus on sustainability, green chemistry principles are being integrated into the synthesis of piperidine derivatives. The goal is to develop more efficient, cost-effective, and environmentally benign manufacturing processes.
A significant advancement involves streamlining the synthesis of complex piperidines. A novel two-stage method combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling has been developed. This approach is notable for several reasons:
It simplifies the construction of complex, three-dimensional piperidine molecules, which have traditionally been challenging to synthesize.
The use of nickel electrocatalysis for the cross-coupling step avoids the need for expensive and toxic precious metal catalysts like palladium.
This modular approach has been shown to reduce multi-step syntheses (from 7-17 steps) down to just 2-5 steps, drastically improving efficiency.
Another key area of green synthesis is the use of environmentally friendly solvents and catalysts. Researchers have successfully demonstrated the conversion of substituted pyridines into the corresponding piperidines using water as a solvent, facilitated by a heterogeneous cobalt catalyst. Furthermore, alternative bases to piperidine, such as 4-methylpiperidine, are gaining popularity for use in green solvent systems during peptide synthesis, a process where piperidine is a common reagent. These innovations not only reduce the environmental impact of synthesis but also align with the broader goal of creating more sustainable pharmaceutical production lifecycles.
Integration with Computational Chemistry and In Silico Drug Design
Computational chemistry and in silico drug design have become indispensable tools in the discovery and optimization of piperidine-based drug candidates. These methods accelerate the research process, reduce costs, and provide deep insights into molecular interactions that are difficult to observe experimentally.
Virtual screening of large chemical libraries is a primary application. For example, an in-house library of piperidine-based small molecules was screened in silico against a COVID-19 protein target to identify potential inhibitors. This approach allows researchers to rapidly assess thousands of compounds and prioritize the most promising ones for laboratory synthesis and testing.
Molecular docking studies are routinely used to predict the binding affinity and orientation of piperidine derivatives at their target receptors. In the development of anticancer agents, docking studies were used to investigate the interactions between piperidine-dihydropyridine hybrids and the Epidermal Growth Factor Receptor (EGFR), revealing favorable binding scores and interactions that supported their potential as drug candidates.
Beyond static docking, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex. In a study of piperidine-based compounds targeting the Sigma 1 Receptor (S1R), MD simulations were employed to elucidate the network of interactions and identify the crucial amino acid residues involved in binding, offering a clear path for future structure-based optimization.
Table 2: Application of Computational Tools in Piperidine Research
| Computational Method | Purpose | Example |
|---|---|---|
| Virtual Screening | High-throughput screening of compound libraries against a biological target. | An in-house library of piperidine molecules was screened against a COVID-19 protein. |
| Molecular Docking | Predicting the preferred binding mode and affinity of a ligand to a receptor. | Piperidine-dihyropyridine hybrids were docked against EGFR to evaluate their anticancer potential. |
| Molecular Dynamics (MD) Simulations | Simulating the movement and interaction of atoms and molecules over time to understand complex stability and binding. | Used to analyze the binding interactions of a promising piperidine ligand with the S1R receptor. |
| In Silico ADME Prediction | Predicting the Absorption, Distribution, Metabolism, and Excretion properties of a drug candidate. | In silico ADME properties were predicted for piperidine-based molecules screened for COVID-19 activity. |
Collaborative Research Initiatives in Pharmaceutical Sciences
The complexity of modern drug discovery necessitates a collaborative, interdisciplinary approach. The development of novel piperidine derivatives is no exception, benefiting greatly from partnerships that bridge different scientific fields and institutions.
A prime example is the collaboration between chemists at Scripps Research and Rice University, which led to a breakthrough method for simplifying the synthesis of piperidines. This partnership combined expertise in biocatalysis and electrochemistry to create a powerful new tool for medicinal chemistry, demonstrating how combining distinct skill sets can overcome long-standing synthetic challenges.
Such collaborations are becoming increasingly common and are essential for translating basic research into clinical applications. The development of piperidine-based drugs often involves teams comprising:
Synthetic and Medicinal Chemists who design and create the molecules.
Pharmacologists and Biologists who evaluate the biological activity of the compounds in vitro and in vivo.
Computational Chemists who perform in silico studies to guide drug design and optimization.
Process Chemists who develop scalable and sustainable synthesis routes for manufacturing.
The multi-author studies published in this field, often featuring researchers from different departments and even different universities, highlight the inherently collaborative nature of modern pharmaceutical science. These initiatives are crucial for pooling resources, sharing knowledge, and accelerating the pace of discovery and development of new medicines based on the versatile piperidine scaffold.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties and structural identification methods for Methyl 1-benzylpiperidine-3-carboxylate?
- Methodological Answer :
- Physicochemical Properties : The compound has a molecular formula of C₁₄H₁₉NO₂ , molecular weight 233.31 g/mol , and CAS number 50585-91-6 . Purity levels for research-grade material typically exceed 95% , with storage recommended in sealed, dry containers under inert conditions.
- Structural Identification : Use X-ray crystallography (via SHELXL for refinement ) and ORTEP-3 for graphical representation of crystal structures . Complement with NMR (¹H/¹³C) and FT-IR to confirm functional groups (e.g., ester carbonyl stretch at ~1730 cm⁻¹, referencing analogous piperidine carboxylates ).
Q. What synthetic routes are commonly employed for this compound?
- Methodological Answer :
- Step 1 : Benzylation of piperidine-3-carboxylic acid derivatives using benzyl halides in the presence of a base (e.g., K₂CO₃).
- Step 2 : Esterification via Fischer–Speier reaction (acid-catalyzed methanol reflux) or coupling reagents like DCC/DMAP.
- Purification : Recrystallize from methanol or ethanol, as demonstrated in analogous piperidine carboxylate syntheses . Validate purity via HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, UV detection).
Q. How should researchers handle discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Data Cross-Validation : Compare with databases like NIST Chemistry WebBook (for spectral libraries) or replicate experiments using standardized protocols.
- Purity Assessment : Discrepancies often arise from impurities; use DSC (Differential Scanning Calorimetry) to confirm melting behavior and HRMS for molecular ion validation.
- Crystallographic Analysis : Resolve ambiguities via single-crystal X-ray diffraction (using SHELXL ), which provides unambiguous bond lengths/angles .
Advanced Research Questions
Q. How can the conformational flexibility of the piperidine ring influence the compound’s bioactivity?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to analyze chair/twist-boat conformations and energy barriers. Compare with crystallographic data from analogous structures (e.g., Ethyl 1-benzoyl-4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate ).
- Pharmacophore Mapping : Use Mercury CSD to overlay crystal structures and identify conserved interaction motifs (e.g., hydrogen bonding with the ester group) .
Q. What strategies mitigate conflicting results in reactivity studies (e.g., unexpected byproducts during derivatization)?
- Methodological Answer :
- Reaction Monitoring : Employ in-situ IR or LC-MS to track intermediate formation. For example, monitor ester hydrolysis (to carboxylic acid) under acidic/basic conditions .
- Byproduct Identification : Use HRMS/MS and 2D NMR (COSY, HSQC) to characterize unexpected products. Cross-reference with PubChem’s spectral libraries for analogous derivatives .
- Mechanistic Studies : Conduct kinetic isotope effects (KIE) or deuterium labeling to elucidate reaction pathways.
Q. How can researchers design experiments to explore the compound’s potential as a chiral building block?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (esterases) to separate enantiomers.
- Asymmetric Synthesis : Catalyze benzylation or esterification with chiral ligands (e.g., BINOL-derived catalysts) to induce enantioselectivity.
- Circular Dichroism (CD) : Confirm optical activity and assign absolute configuration via CD spectra correlated with computational predictions .
Safety and Compliance
Q. What safety protocols are critical given limited toxicological data for this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for handling powders or solutions .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
- Toxicity Proxy : Apply ALARA principles and reference safety data from structurally related piperidine derivatives (e.g., benzyl 4-aminopiperidine-1-carboxylate ).
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activity (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Replicate assays under controlled conditions (pH, temperature, cell line). Use reference standards (e.g., Combi-Blocks’ purity protocols ).
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., ethyl or tert-butyl esters) to isolate the impact of the methyl ester group on activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
